5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid
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Overview
Description
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where boronic acids are commonly used as reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The TBS protection is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as pyridine or imidazole . The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated systems for reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The TBS group can be removed under acidic conditions or using fluoride ions to yield the free hydroxyl compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) for TBS deprotection.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl products.
Oxidation: Phenolic derivatives.
Substitution: Free hydroxyl pyridine derivatives.
Scientific Research Applications
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The TBS group serves as a protective group, preventing unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Similar Compounds
5-([tert-Butyldiphenylsilyl]oxy)pyridine-3-boronic acid: Similar structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
5-([tert-Butyldimethylsilyl]oxy)benzene-3-boronic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is unique due to its combination of a boronic acid group and a TBS-protected hydroxyl group on a pyridine ring. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group participates in the reaction while the TBS group protects the hydroxyl group from unwanted reactions .
Properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDPPIAAAILAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148655 |
Source
|
Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-37-3 |
Source
|
Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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